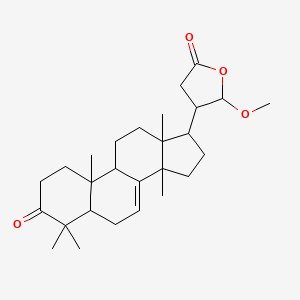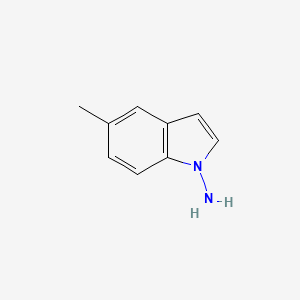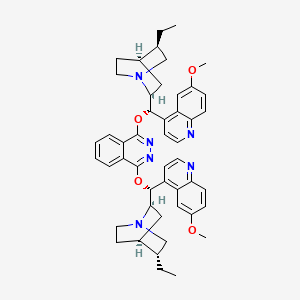![molecular formula C32H24F6IrN4P B570117 Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate CAS No. 106294-60-4](/img/no-structure.png)
Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Amine Sensor Application
Researchers have synthesized charged Iridium complexes for use as amine chemical sensors. These complexes, including variations such as NU-02, SY-11, and WS-02, demonstrate colorimetric changes visible to the naked eye and through UV-Vis absorption when reacting with amines, providing a quick and effective method for amine detection Sombat, W., Wongkhan, K., & Jitchati, R. (2015).
Synthesis and Practical Applications
Oderinde, M. S., and Johannes, J. (2018) have published on the practical syntheses of Iridium complexes for various applications, indicating their versatility and the potential for use in catalysis, photophysics, and materials science Oderinde, M. S., & Johannes, J..
Structural Insights
The synthesis and crystal structure analysis of Bis(2-phenylpyridine-C,N’)-bis(acetonitrile)iridium(III) hexafluorophosphate have provided insights into the unique packing and interactions within these complexes, offering a foundation for the design of materials with specific optical or electronic properties Fresta, E., Milanesio, M., Volpi, G., Barolo, C., & Conterosito, E. (2019).
Light-Emitting Applications
Iridium complexes have been utilized in films for light-emitting electrochemical cells (LEECs), where their morphological and electronic properties are tailored for enhanced performance. The blending of these complexes with ionic liquids on various substrates has shown significant potential in improving charge carrier transport, crucial for the development of efficient and durable LEECs Bayatpour, S., Işık, D., & Santato, C. (2017).
Dye-Sensitized Solar Cells
Cyclometalated Iridium(III) complexes have been synthesized and applied to dye-sensitized solar cells, highlighting their role in enhancing the photoelectric conversion efficiency through stable anchoring and broad absorption bands Telleria, A., Kohlrausch, B. S. E. C., Duarte, R. C., Rodembusch, F., Dupont, J., Freixa, Z., & Santos, M. J. (2016).
Propriétés
Numéro CAS |
106294-60-4 |
|---|---|
Nom du produit |
Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate |
Formule moléculaire |
C32H24F6IrN4P |
Poids moléculaire |
801.753 |
Nom IUPAC |
iridium(3+);2-phenylpyridine;2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C11H8N.C10H8N2.F6P.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-6,8-9H;1-8H;;/q2*-1;;-1;+3 |
Clé InChI |
RJJGJTKSOSSNNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
Synonymes |
(OC-6-33)-(2,2’-Bipyridine-N,N’)bis[2-(2-pyridinyl)phenyl-C,N]-Iridium(1+) Hexafluorophosphate(1-); _x000B_(OC-6-33)-(2,2’-Bipyridine-κN1,κN1’)bis[2-(2-pyridinyl-κN)phenyl-κC]-Iridium(1+) , Hexafluorophosphate(1-); _x000B_2-Phenylpyridine Iridium Complex; _x000B_(2,2’-B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



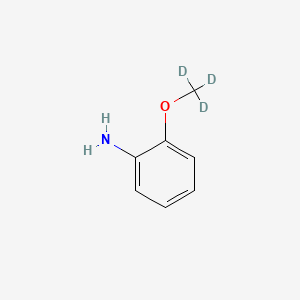
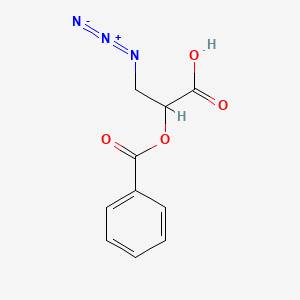
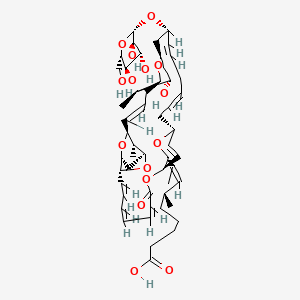
![4-(12,12a-dihydropyrido[2,3-a]phenothiazin-5-ylideneamino)-N,N-dimethylaniline;nickel(2+);diperchlorate](/img/structure/B570045.png)
